molecular formula C18H15BrN2O2 B1531070 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid CAS No. 75821-70-4

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Cat. No.: B1531070
CAS No.: 75821-70-4
M. Wt: 371.2 g/mol
InChI Key: LAQITLKSECQDHZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a complex organic compound characterized by its bromophenyl and phenyl groups attached to a pyrazole ring, which is further substituted with a propionic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone in the presence of a bromophenyl derivative. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Bromophenyl acetone

  • 3-Phenylpyrazole

  • 4-Bromophenyl propionic acid

Biological Activity

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a compound of growing interest due to its significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromophenyl group and a phenyl group, alongside a propionic acid moiety. Its molecular formula is C18H16BrN2O2, with a molecular weight of 364.24 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing its interaction with biological targets.

Structural Characteristics

Property Description
Molecular Formula C18H16BrN2O2
Molecular Weight 364.24 g/mol
Appearance White to brown solid
Functional Groups Pyrazole, bromophenyl, propionic acid

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) . In vitro studies have demonstrated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit antitumor activity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models . The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor, selectively targeting cyclooxygenase (COX) enzymes involved in the synthesis of inflammatory mediators . Detailed studies using techniques like surface plasmon resonance have been employed to elucidate these interactions .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Anti-inflammatory Study : A study demonstrated that at concentrations of 10 µM, this compound inhibited TNF-α production by up to 85%, outperforming standard NSAIDs .
  • Antitumor Activity : In vitro assays showed that the compound induced apoptosis in cancer cells through the activation of caspases, suggesting a mechanism for its anticancer effects .
  • Comparative Analysis : Comparative studies with similar compounds revealed that the bromination pattern significantly influences biological activity, making this compound unique among its peers .

Properties

IUPAC Name

3-[1-(4-bromophenyl)-3-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQITLKSECQDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676279
Record name 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75821-70-4
Record name 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75821-70-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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